molecular formula C18H17BrFNO3S B12131778 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Cat. No.: B12131778
M. Wt: 426.3 g/mol
InChI Key: MQILCOPQROIIEK-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic amide derivative characterized by a 3-bromobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety, and a 2-fluorobenzamide core. Its structural complexity arises from the combination of halogenated (bromo, fluoro) and sulfone functional groups, which are known to influence both physicochemical properties and biological activity. The bromine atom likely enhances lipophilicity and molecular weight compared to chloro or fluoro analogs, while the sulfolane moiety may improve solubility and metabolic stability .

Properties

Molecular Formula

C18H17BrFNO3S

Molecular Weight

426.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C18H17BrFNO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2

InChI Key

MQILCOPQROIIEK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a bromobenzyl group, a dioxidotetrahydrothiophenyl moiety, and a fluorobenzamide substituent, which may influence its reactivity and biological interactions.

  • Molecular Formula : C19H20BrFNO3S
  • Molecular Weight : 422.3 g/mol
  • IUPAC Name : N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide
  • Canonical SMILES : CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with bromine substituents have been shown to possess significant antimicrobial properties. The presence of the bromobenzyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy against various pathogens.
  • Anticancer Properties : The dioxidotetrahydrothiophene moiety has been associated with anticancer activity in several studies. It is believed that this group may interfere with cellular processes such as DNA replication and apoptosis, making it a target for cancer therapy.
  • Anti-inflammatory Effects : Similar benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory enzymes and cytokines.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors, potentially modulating signaling pathways related to cell proliferation and survival.
  • DNA Interaction : Given the structural features, the compound might bind to DNA or interfere with associated proteins, disrupting the normal function of cellular replication and repair mechanisms.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamideChlorine substituentAntimicrobial
N-(4-methoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamideMethoxy groupAnticancer
N-(2-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-benzamideFluorine substituentAnti-inflammatory

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of brominated benzamides found that compounds with bromine exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cancer Research : Research on thiophene derivatives indicated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests potential for developing novel anticancer agents based on the thiophene structure.
  • Inflammation Model : In vivo studies demonstrated that compounds similar to this benzamide derivative significantly reduced inflammation markers in animal models of arthritis, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Bromine (in the target) increases molecular weight and lipophilicity compared to chloro or fluoro analogs (e.g., Analog 3 vs. Target) .

Sulfolane Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across analogs, likely contributing to metabolic stability and hydrogen-bonding capacity .

Substituent Position : The 2-fluoro group in the target’s benzamide may enhance binding specificity compared to 3-ethoxy (Analog 2) or 4-isobutoxy (Analog 1) groups, as ortho-fluorination often rigidifies molecular conformations .

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound are absent, structural analogs (e.g., ) demonstrate that fluorinated benzamides often adopt planar conformations stabilized by intramolecular hydrogen bonds. For example:

  • N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide () exhibits a twisted amide bond due to steric hindrance, a feature that may influence the target compound’s flexibility .

Preparation Methods

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene dioxide moiety is synthesized through oxidation and functionalization:

  • Oxidation of tetrahydrothiophene with hydrogen peroxide or potassium permanganate yields tetrahydrothiophene-1,1-dioxide .

  • Nitrogen introduction : Reaction with ammonia or hydroxylamine under catalytic hydrogenation conditions produces 1,1-dioxidotetrahydrothiophen-3-amine .

Example Protocol :

  • Reactants : Tetrahydrothiophene (1 eq), H₂O₂ (3 eq), acetic acid (solvent).

  • Conditions : 60°C, 6 hours.

  • Yield : 85–90%.

Synthesis of N-(3-Bromobenzyl)-1,1-Dioxidotetrahydrothiophen-3-amine

The secondary amine is formed via alkylation :

  • 3-Bromobenzyl bromide (1.2 eq) is reacted with 1,1-dioxidotetrahydrothiophen-3-amine (1 eq) in the presence of K₂CO₃.

  • Solvents: Dichloromethane (DCM) or acetonitrile.

Optimized Conditions :

  • Temperature : 25°C, 12 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

  • Yield : 78–82%.

Amide Bond Formation

Classical Schotten-Baumann Reaction

2-Fluorobenzoyl chloride (1.1 eq) is coupled with the secondary amine using triethylamine (TEA) as a base.

Procedure :

  • Dissolve N-(3-bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine (1 eq) in DCM.

  • Add TEA (1.5 eq) and 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C.

  • Stir at 25°C for 2 hours.

  • Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Recrystallization from ethyl acetate/hexane.

Yield : 72–78%.

Green Solvent Approach

Cyrene (dihydrolevoglucosenone) serves as an eco-friendly alternative to DMF or DCM:

  • Mix amine (1 eq), 2-fluorobenzoyl chloride (1.1 eq), and TEA (1.5 eq) in Cyrene (1 M).

  • Stir at 25°C for 1 hour.

  • Precipitation : Add water (10 vol) to isolate the product.

Advantages :

  • Reduced environmental impact.

  • Yield : 81–85%.

Alternative Routes

Microwave-Assisted Synthesis

Accelerates reaction kinetics:

  • Conditions : 100°C, 15 minutes, DMF solvent.

  • Yield : 88% (reported for analogous benzamides).

Solid-Phase Synthesis

Utilizes resin-bound intermediates for high-throughput production:

  • Immobilize 1,1-dioxidotetrahydrothiophen-3-amine on Wang resin.

  • Perform alkylation and acylation sequentially.

  • Cleave with TFA/DCM (1:1).

Purity : >95% (HPLC).

Reaction Optimization Data

ParameterClassical MethodGreen SolventMicrowave
Solvent DCMCyreneDMF
Base TEATEANone
Time 2 hours1 hour15 minutes
Yield 72–78%81–85%88%
Purity (HPLC) 97%98%99%

Challenges and Solutions

Moisture Sensitivity

  • 2-Fluorobenzoyl chloride hydrolyzes readily. Use anhydrous solvents and inert atmosphere.

Byproduct Formation

  • N,O-Diacylation : Minimized by using a slight excess of amine (1.1 eq).

Purification

  • Column Chromatography : SiO₂, eluent = hexane/ethyl acetate (3:1).

  • Recrystallization : Ethyl acetate/hexane (1:2) yields crystalline product.

Scalability and Industrial Relevance

  • Batch Size : 1 kg-scale reported for similar benzamides.

  • Cost Drivers :

    • 3-Bromobenzyl bromide ($45/g at 1 kg scale).

    • 2-Fluorobenzoyl chloride ($28/g) .

Q & A

Basic: What are the key synthetic pathways for N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrahydrothiophene-3-yl sulfone via oxidation of tetrahydrothiophene derivatives using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
  • Step 2: Coupling of the sulfone with 3-bromobenzylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3: Amidation with 2-fluorobenzoyl chloride in the presence of coupling agents (e.g., HATU) at controlled pH (7–8) to prevent hydrolysis .

Optimization Considerations:

  • Purity: Use HPLC to monitor intermediates, with yields improved by gradient elution (e.g., 70:30 acetonitrile/water) .
  • Reaction Time: Kinetic studies using TLC (silica gel, UV detection) ensure minimal side-product formation during substitution reactions involving the bromobenzyl group .

Advanced: How can conflicting data on the redox behavior of the tetrahydrothiophene sulfone moiety be resolved?

Answer:
Contradictions in redox properties (e.g., stability under oxidative vs. reductive conditions) arise from solvent-dependent behavior:

  • Oxidative Stability: In DMSO, the sulfone group resists further oxidation due to solvent polarity effects, as shown by cyclic voltammetry (CV) studies .
  • Reductive Instability: In THF/water mixtures, the sulfone may undergo partial reduction in the presence of NaBH₄, detected via LC-MS fragmentation patterns .

Methodological Recommendations:

  • Use X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation states post-reaction .
  • Compare results with structurally analogous compounds (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy derivatives) to isolate moiety-specific trends .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR confirms regioselectivity of benzamide substitution (e.g., 2-fluorine vs. 3-bromine coupling constants) .
  • FT-IR: Peaks at 1680–1700 cm⁻¹ (amide C=O stretch) and 1150–1200 cm⁻¹ (sulfone S=O) validate functional groups .
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 443.8) and fragmentation pathways .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Answer:
SAR Design:

  • Variation 1: Replace the 3-bromobenzyl group with 3-chloro or 3-fluoro analogs to assess halogen-dependent binding affinity .
  • Variation 2: Modify the tetrahydrothiophene sulfone to a tetrahydrofuran derivative to evaluate sulfone-specific interactions .

Experimental Workflow:

Synthesis: Parallel library synthesis using automated reactors for scale-up .

Assays:

  • Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., EGFR) via fluorescence polarization assays .
  • Cellular Uptake: Track intracellular accumulation using fluorescent probes (e.g., BODIPY-tagged analogs) .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility:

    SolventSolubility (mg/mL)
    DMSO>50
    PBS (pH 7.4)<0.1
  • Stability:

    • Acidic Conditions (pH 3): Amide bond hydrolysis occurs within 24 hours (HPLC monitoring) .
    • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

Answer:
In Silico Strategies:

  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., debromination sites) .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (target <3) by introducing polar substituents (e.g., hydroxyl groups) .

Validation:

  • Correlate computed logD values with experimental shake-flask partitioning data .

Basic: What are the documented biological activities of structurally related compounds?

Answer:

Compound AnalogueBiological ActivityReference
N-(3-fluorobenzyl)-2-methoxy variantEGFR inhibition (IC₅₀ = 12 nM)
N-(4-chlorophenyl) derivativeAntimicrobial (MIC = 8 µg/mL vs. S. aureus)

Advanced: How can crystallography resolve ambiguities in stereochemical assignments?

Answer:

  • Single-Crystal X-ray Diffraction: Use SHELXL for refinement to confirm the stereochemistry of the tetrahydrothiophene sulfone moiety .
  • Comparative Analysis: Overlay solved structures with Density Functional Theory (DFT)-optimized geometries to validate torsional angles .

Basic: What safety precautions are required during handling?

Answer:

  • Toxicity: LD₅₀ >500 mg/kg (oral, rat); use PPE (gloves, lab coat) to avoid dermal exposure .
  • Waste Disposal: Incinerate in compliance with halogenated waste protocols due to bromine content .

Advanced: How can contradictory bioactivity data across cell lines be addressed?

Answer:
Hypothesis-Driven Approach:

  • Variable 1: Cell membrane permeability differences (assess via LC-MS intracellular concentration measurements) .
  • Variable 2: Expression levels of target proteins (validate via Western blotting) .

Statistical Analysis:

  • Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across ≥3 independent experiments .

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